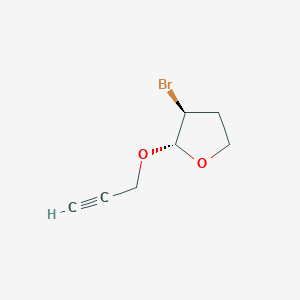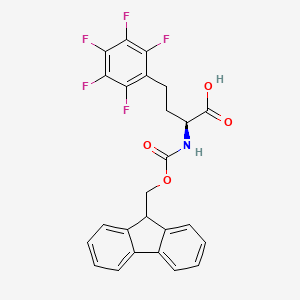
dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate is a heterocyclic organic compound It is characterized by a pyrrole ring substituted with bromomethyl and methyl groups, and two ester functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate typically involves the bromination of a suitable pyrrole precursor. One common method involves the reaction of 3-methyl-1H-pyrrole-2,4-dicarboxylate with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions
Dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiolate, or sodium alkoxide. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide. Reactions are usually performed in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid or aldehyde derivative.
科学研究应用
Dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of functional materials with specific properties.
作用机制
The mechanism of action of dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biomolecules. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.
相似化合物的比较
Dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate can be compared with other bromomethyl-substituted pyrroles and related heterocycles:
Dimethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Dimethyl 5-(hydroxymethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate: Contains a hydroxymethyl group, which can participate in different types of chemical reactions.
Dimethyl 5-(methyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate: Lacks the bromomethyl group, resulting in different chemical properties and reactivity.
属性
CAS 编号 |
786728-88-9 |
|---|---|
分子式 |
C10H12BrNO4 |
分子量 |
290.11 g/mol |
IUPAC 名称 |
dimethyl 5-(bromomethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C10H12BrNO4/c1-5-7(9(13)15-2)6(4-11)12-8(5)10(14)16-3/h12H,4H2,1-3H3 |
InChI 键 |
IXXORIZODPYQTB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC(=C1C(=O)OC)CBr)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine](/img/structure/B13079853.png)

![(1-Methoxypropan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13079862.png)


![5-nitro-1-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B13079893.png)
![2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid](/img/structure/B13079896.png)




![8-Bromo-5-fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B13079926.png)
![6-Amino-8-hydroxy-5,7-diazaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B13079939.png)
